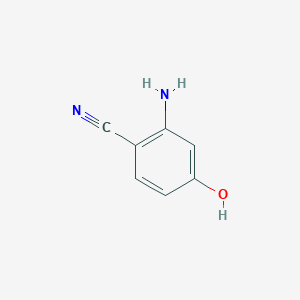

2-Amino-4-hydroxybenzonitrile

Description

Properties

IUPAC Name |

2-amino-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTIKIFHJHJLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with ammonia in the presence of a catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atmospheres.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in compounds such as 2-amino-4-hydroxybenzylamine.

Substitution: The amino and hydroxyl groups on the benzene ring make this compound susceptible to electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: 2-Amino-4-hydroxybenzylamine.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-Amino-4-hydroxybenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxybenzonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 2-Amino-4-hydroxybenzonitrile with structurally similar benzonitrile derivatives, emphasizing substituent variations and physicochemical properties:

* Note: Discrepancies exist between calculated and reported molecular weights for some compounds (e.g., C₇H₅FN₂O calculated as ~152.13 vs. reported 162.13 ). These may reflect typographical errors or unaccounted structural features in source materials.

Physicochemical Properties and Purity Analysis

- Electronic Properties: The nitro group in 2-Amino-4-nitrobenzonitrile creates strong electron-withdrawing effects, making it more reactive toward reduction than the hydroxy-substituted target compound .

- Purity and Pricing: Analogs such as 3-(Aminomethyl)benzonitrile and 4-Amino-3-methylbenzonitrile are available at >97% purity, with prices reflecting scale (e.g., JPY 36,000/5g for the former) .

Biological Activity

2-Amino-4-hydroxybenzonitrile, also known as 4-cyanophenol, is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a benzene ring. Its molecular formula is C₇H₆N₂O, and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C₇H₆N₂O

- Molecular Weight : Approximately 134.13 g/mol

- Melting Point : Approximately 160-162°C

- Appearance : Off-white to beige-gray crystals

The structural components of this compound allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets through hydrogen bonding and other non-covalent interactions. The amino and hydroxyl groups facilitate binding to enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antibacterial activity against various bacterial strains. Its mechanism likely involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. It has been studied for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

- Pharmaceutical Intermediate : The compound serves as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of drugs targeting different diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-hydroxybenzaldehyde | Contains an aldehyde group | Antimicrobial and anticancer effects |

| 2-Amino-4-hydroxybenzoic acid | Contains a carboxyl group | Anti-inflammatory properties |

| 2-Amino-4-hydroxybenzylamine | Reduced form without the nitrile group | Neuroprotective effects |

Case Studies

- Antimicrobial Activity : A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability by approximately 40% after 48 hours, suggesting its potential role in cancer therapy.

- Pharmaceutical Development : The compound has been explored as a precursor in synthesizing novel anti-inflammatory drugs. Research indicates that derivatives of this compound exhibit enhanced anti-inflammatory activity compared to the parent compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group facilitates nucleophilic substitution under basic conditions. In a transition-metal-free synthesis of polysubstituted 4-aminoquinolines, 2-amino-4-hydroxybenzonitrile reacts with ynones via an aza-Michael addition pathway. Deprotonation of the amine initiates nucleophilic attack on the ynone, forming an enolic-allene intermediate that cyclizes to yield 4-aminoquinolines (e.g., 78–80% yields with bromo/nitro substituents) .

Key reaction conditions :

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: DMSO or DMF

-

Temperature: 80–100°C

Oxidation and o-Quinone Imine Formation

Enzymatic oxidation using horseradish peroxidase (HRP) and H₂O₂ converts this compound into an o-quinone imine intermediate. This reactive species participates in inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like 2,3-dihydrofuran, forming 1,4-benzoxazine derivatives .

Experimental data :

| Dienophile | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| 2,3-Dihydrofuran | 95 | 89 |

| Ethyl vinyl ether | 72 | 65 |

| N-Phenylmaleimide | 68 | 61 |

Optimal conditions: 1 mM substrate, 50 mM dienophile, 2.5 U/mL HRP, pH 7.4 .

Condensation and Cyclization

The compound undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form imine-linked intermediates. Under acidic or thermal conditions, these intermediates cyclize into heterocyclic frameworks such as benzothiazoles and quinazolines . For example:

-

Reaction with benzaldehyde forms a Schiff base, which cyclizes to 2-arylbenzothiazoles.

-

Condensation with formamide yields 4-aminoquinazoline derivatives.

Mechanistic insight :

-

Nitrile group stabilizes electron-deficient intermediates.

-

Hydroxyl group participates in hydrogen bonding, directing regioselectivity .

Nitrile Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile group to a primary amine, yielding 2-amino-4-hydroxybenzylamine. This product serves as a precursor for pharmaceuticals targeting acetylcholinesterase .

Hydroxyl Group Modifications

-

Methylation : Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ produces 2-amino-4-methoxybenzonitrile .

-

Sulfonation : Reacts with SO₃ in pyridine to form water-soluble sulfonate derivatives for industrial applications .

Comparative Reactivity with Analogues

The reactivity of this compound differs significantly from structurally similar compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Amino-4-hydroxybenzonitrile with high purity?

- Methodological Answer : A two-step approach is often employed: (1) nitration of 4-hydroxybenzonitrile followed by (2) selective reduction of the nitro group to an amine. For step 1, use HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions like over-nitration. For step 2, catalytic hydrogenation (e.g., Pd/C in ethanol) or Fe/HCl reduction can yield the amine, but monitor reaction progress via TLC or HPLC to avoid over-reduction . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity.

Q. How can researchers mitigate hazards associated with handling this compound?

- Methodological Answer : Based on structural analogs (e.g., 4-(hexylamino)benzonitrile), this compound likely exhibits acute toxicity (Category 4) via oral, dermal, or inhalation routes . Implement engineering controls (fume hoods) and wear PPE: nitrile gloves, lab coats, and EN 166-certified goggles. Avoid dust formation during weighing; use solvent-wet methods for transfer. Store in airtight containers under inert gas (N₂) to prevent degradation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify amine (-NH₂) and hydroxyl (-OH) protons (δ 5–6 ppm) and nitrile carbon (~115 ppm).

- FTIR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect byproducts .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism (amine ↔ imine) or solvent interactions. For example, the hydroxyl group may hydrogen-bond with the nitrile, shifting peaks. Use deuterated DMSO-d₆ to stabilize tautomers and acquire variable-temperature NMR. Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) to validate assignments .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer : The compound may hydrolyze under acidic/basic conditions due to the nitrile group. Buffered solutions (pH 6–7) and low temperatures (4°C) reduce degradation. Add antioxidants (e.g., BHT) to prevent oxidation of the amine. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Q. How can researchers design experiments to study the reactivity of the amine and hydroxyl groups in this compound?

- Methodological Answer :

- Amine Reactivity : Perform acylation (acetic anhydride) or sulfonation to test nucleophilicity. Monitor reaction kinetics via UV-Vis or LC-MS.

- Hydroxyl Reactivity : Explore etherification (alkyl halides) or esterification (acyl chlorides) under basic conditions (K₂CO₃/DMF). Use DFT calculations to predict regioselectivity in substitution reactions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in hazard classifications for benzonitrile derivatives?

- Methodological Answer : For example, 4-(trans-4-Pentylcyclohexyl)benzonitrile is classified as a skin/eye irritant , while 4-(hexylamino)benzonitrile is labeled for acute toxicity . Cross-reference Safety Data Sheets (SDS) with experimental toxicity assays (e.g., OECD 423 for oral toxicity). Consider substituent effects: electron-donating groups (e.g., -NH₂) may increase bioavailability and toxicity compared to alkyl chains .

Experimental Design

Q. What protocols are recommended for scaling up the synthesis of this compound while maintaining yield?

- Methodological Answer :

- Batch Reactor Optimization : Use a jacketed reactor with precise temperature control (±2°C) during nitration.

- Workup : Replace column chromatography with fractional crystallization for large batches.

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.